trans-Diamminetetrachloroplatinum
Overview
Description
Trans-Diamminetetrachloroplatinum, also known as tetraplatin, is a platinum-based compound that has been studied for its potential as an antitumor agent. It is a second-generation platinum compound that exhibits less toxicity compared to its predecessor, cisplatin, and has shown effectiveness in cell lines that have acquired resistance to cisplatin . Unlike cisplatin, the trans isomer of diamminedichloroplatinum(II) (trans-DDP) is ineffective as an antitumor drug, which may be due to differences in its ability to bind to DNA .
Synthesis Analysis
The synthesis of tetraplatin involves the reaction of the cis-dichlorodiammine hydrolysis product with squaric acid, leading to the formation of green crystals of cis-diammine tetraplatinum squarate . Additionally, tetraplatin has been synthesized with a radioactive isotope, [195mPt], from potassium hexachloroplatinate, which was used in both tissue culture and in vivo studies .
Molecular Structure Analysis
The molecular structure of cis-diammine tetraplatinum squarate, a structural analogue of tetraplatin, consists of a tetranuclear chain with adjacent platinum atoms bridged by squaric ligands, as determined by single-crystal X-ray diffraction analysis . This structural information is crucial for understanding the interactions of platinum compounds with biological targets such as DNA.
Chemical Reactions Analysis
The chemical reactivity of trans-diamminetetrachloroplatinum is distinct from its cis counterpart. Studies have shown that the cis isomer can form complexes with DNA, potentially bridging two cis-diammineplatinum units, whereas the trans isomer does not exhibit the same level of effectiveness in binding to DNA . This difference in chemical reactivity is significant in the context of antitumor activity.
Physical and Chemical Properties Analysis
The physical properties of the cis and trans isomers of diamminodichloroplatinum II have been studied through measurements of their heat capacities in the temperature range of 13-300K. The trans isomer was concluded to have greater stability based on thermodynamic function calculations . In solution, trans-diammineplatinum(II) complexes have been characterized using 15N and 195Pt NMR spectroscopy, revealing interactions with various ligands and providing acid dissociation constants for the complexes .
Scientific Research Applications
1. Reduction of trans-Diamminetetrachloroplatinum (IV) by l-cysteine and dl-homocysteine
- Summary of Application: This research focuses on the interactions between Pt (IV) anticancer prodrugs and important thiols .
- Methods of Application: The reduction process of trans-diamminetetrachloroplatinum(IV), trans-[Pt(NH 3) 2 Cl 4], by l-cysteine (Cys) and dl-homocysteine (Hcy) was characterized by stopped-flow spectroscopic and ESI high-resolution mass spectral methods .
- Results: The reduction process obeys overall second-order kinetics. The dependencies of the observed second-order rate constants k ′ on pH have been established between pH 4.03 and 11.24 .
2. Therapeutic and Pharmacological Studies of Tetrachloro(d,l-trans)1,2-diaminocyclohexane Platinum (IV) (Tetraplatin)
- Summary of Application: Tetraplatin, a new platinum analogue, showed greater therapeutic efficacy after i.p. administration than either cis-dichlorodiammineplatinum (II) (cisplatin) or cis-diammine-1,1-cyclobutanedicarboxylate platinum (II) (carboplatin) in mice bearing i.p. implanted L1210 leukemia .
- Methods of Application: The therapeutic efficacy of tetraplatin was tested in mice bearing i.p. implanted L1210 leukemia .
- Results: At an optimal dose of 5.7 mg/kg/injection given as a single dose on days 1, 5, and 9, tetraplatin increased the median life span over controls by more than 566% with 5 of 8 long-term (50-day) survivors .
3. Combined Effect of trans-Diamminedichloroplatinum (II) and Hyperthermia
- Summary of Application: Trans-Diamminedichloroplatinum (II), an inactive platinum compound, exhibited cytotoxic effect against HEP-2 human tumor cells, TA3Ha murine tumor cells, and freshly collected human ovarian carcinoma cells when combined with hyperthermia .
- Methods of Application: The cytotoxic effect of trans-Diamminedichloroplatinum (II) was tested in combination with hyperthermia .
- Results: The results showed that trans-Diamminedichloroplatinum (II) exhibited cytotoxic effect against HEP-2 human tumor cells, TA3Ha murine tumor cells, and freshly collected human ovarian carcinoma cells when combined with hyperthermia .
4. Reduction of Ormaplatin and cis-Diamminetetrachloroplatinum (IV) by Ascorbic Acid and Dominant Thiols in Human Plasma
- Summary of Application: This research focuses on the reduction of Pt (IV) anticancer prodrugs by several dominant reductants in human plasma .
- Methods of Application: The reductions of Pt (IV) anticancer prodrugs [Pt (dach)Cl 4] (ormaplatin/tetraplatin), cis- [Pt (NH3)2Cl4], and cis,cis,trans- [Pt (NH3)2Cl2Br2] by the several dominant reductants in human plasma have been characterized kinetically .
- Results: A general reactivity trend of Asc < Hcy < Cys-Gly < GSH < Cys is clearly revealed for the reductions of [Pt (dach)Cl 4] and [Pt (NH 3) 2 Cl 4] at 37.0 °C and pH 7.40 .
5. Antitumor Activity of Diamminedichloroplatinum Isomers
- Summary of Application: Rosenberg tested the antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
- Methods of Application: The antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV was tested in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
- Results: All four compounds exhibited significant antitumor activity, but cis-diamminedichloroplatinum II (cisplatin) was the most effective .
4. Reduction of Ormaplatin and cis-Diamminetetrachloroplatinum (IV) by Ascorbic Acid and Dominant Thiols in Human Plasma
- Summary of Application: This research focuses on the reduction of Pt (IV) anticancer prodrugs by several dominant reductants in human plasma .
- Methods of Application: The reductions of Pt (IV) anticancer prodrugs [Pt (dach)Cl 4] (ormaplatin/tetraplatin), cis- [Pt (NH3)2Cl4], and cis,cis,trans- [Pt (NH3)2Cl2Br2] by the several dominant reductants in human plasma have been characterized kinetically .
- Results: A general reactivity trend of Asc < Hcy < Cys-Gly < GSH < Cys is clearly revealed for the reductions of [Pt (dach)Cl 4] and [Pt (NH 3) 2 Cl 4] at 37.0 °C and pH 7.40 .
5. Antitumor Activity of Diamminedichloroplatinum Isomers
- Summary of Application: Rosenberg tested the antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
- Methods of Application: The antitumor activity of cis and trans isomers of diamminedichloroplatinum II and diamminetetrachloroplatinum IV was tested in mice bearing Sarcoma-180 solid tumors and L1210 leukemia cells .
- Results: All four compounds exhibited significant antitumor activity, but cis-diamminedichloroplatinum II (cisplatin) was the most effective .
Safety And Hazards
Future Directions
The development of a new generation of platinum anticancer drugs is of great interest in order to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . The overall kinetic and mechanistic picture enables an in-depth understanding of the reduction process of this type of Pt (IV) anticancer prodrug .
properties
IUPAC Name |
azane;platinum(4+);tetrafluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4FH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXPKGKVCYQWJV-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[F-].[F-].[F-].[F-].[Pt+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F4H6N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Diamminetetrachloroplatinum | |
CAS RN |
16893-06-4 | |
Record name | Platinum(IV), diamminetetrachloro-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016893064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.